molecular formula C12H14N2O3S B8494095 Benzo[b]thiophene-2-carboxamide,3-amino-4-ethoxy-7-(hydroxymethyl)-

Benzo[b]thiophene-2-carboxamide,3-amino-4-ethoxy-7-(hydroxymethyl)-

Cat. No.: B8494095
M. Wt: 266.32 g/mol
InChI Key: ZPXPCLYSVKTANK-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-2-carboxamide,3-amino-4-ethoxy-7-(hydroxymethyl)- is a useful research compound. Its molecular formula is C12H14N2O3S and its molecular weight is 266.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzo[b]thiophene-2-carboxamide,3-amino-4-ethoxy-7-(hydroxymethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzo[b]thiophene-2-carboxamide,3-amino-4-ethoxy-7-(hydroxymethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H14N2O3S

Molecular Weight

266.32 g/mol

IUPAC Name

3-amino-4-ethoxy-7-(hydroxymethyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C12H14N2O3S/c1-2-17-7-4-3-6(5-15)10-8(7)9(13)11(18-10)12(14)16/h3-4,15H,2,5,13H2,1H3,(H2,14,16)

InChI Key

ZPXPCLYSVKTANK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=C(SC2=C(C=C1)CO)C(=O)N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of the above benzonitrile intermediate (500 mg, 2.56 mmol) in dry DMF (3 mL) was added 2-mercaptoacetamide (1.1 M in MeOH, 3.50 mL, 3.85 mmol) and sodium ethoxide (2.68 M in EtOH, 1.05 mL, 2.81 mmol). The reaction was stirred at 80° C. overnight, and then it was cooled to room temperature and diluted with 2 M sodium hydroxide solution (30 mL). The precipitate formed was collected by filtration, and dried in vacuo to give the title compound (0.455 g, 1.71 mmol, 88.9%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
1.05 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
88.9%

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